molecular formula C19H20O2 B051329 Dehydromiltirone CAS No. 116064-77-8

Dehydromiltirone

Katalognummer: B051329
CAS-Nummer: 116064-77-8
Molekulargewicht: 280.4 g/mol
InChI-Schlüssel: FQRLDPKLRMEKLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dehydromiltirone (DHT) is a diterpenoid quinone (molecular formula: C₁₉H₂₀O₂, CAS: 116064-77-8) isolated from Salvia miltiorrhiza Bge. and Salvia przewalskii Maxim., plants traditionally used in Chinese medicine for treating osteoporosis, liver diseases, and inflammatory conditions . Structurally, it features a quinone core with a diterpenoid backbone, contributing to its bioactivity . DHT exerts pharmacological effects by modulating key signaling pathways, including MAPK (JNK, ERK, p38) and NF-κB, which regulate osteoclastogenesis, inflammation, and oxidative stress . In vitro, DHT inhibits osteoclast differentiation in RAW264.7 and bone marrow macrophages (BMMs) at concentrations as low as 5–10 μM , while in vivo, it protects against liver injury at 50–200 mg/kg .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dehydromiltirone can be synthesized through various chemical reactions involving diterpenoid precursors. One common method involves the oxidative cyclization of miltirone, another diterpenoid quinone, under controlled conditions. The reaction typically requires the presence of oxidizing agents such as potassium permanganate or chromium trioxide in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of the compound from Salvia miltiorrhiza roots. The roots are first dried and ground into a fine powder, which is then subjected to solvent extraction using ethanol or methanol. The extract is further purified through chromatographic techniques to isolate this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Dehydromiltirone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Diabetic Kidney Disease (DKD)

Recent studies have highlighted the protective role of DHT in DKD. Research indicates that DHT can ameliorate renal damage by:

  • Regulating Mitochondrial Function : DHT helps maintain mitochondrial dynamics, which is critical for cellular energy metabolism and survival .
  • Reducing Apoptosis : By inhibiting apoptotic pathways, DHT promotes cell survival in renal tissues affected by diabetes .

Acute Kidney Injury (AKI)

In the context of AKI, DHT has been shown to:

  • Protect Renal Function : Studies indicate that DHT can preserve kidney function during septic conditions by mitigating mitochondrial dysfunction .
  • Enhance Renal Recovery : Experimental models demonstrate that DHT treatment leads to improved recovery outcomes post-injury .

Atherosclerosis

This compound is also studied for its effects on cardiovascular health:

  • Lipid Regulation : In formulations such as the Danshen-Shanzha formula, DHT contributes to lowering LDL cholesterol levels while increasing HDL cholesterol, thereby improving lipid profiles .
  • Vascular Health : DHT exhibits vasodilatory effects that enhance blood circulation and may improve outcomes in patients with cardiovascular diseases .

Osteoporosis Treatment

DHT's role in bone health is significant due to its ability to inhibit osteoclastogenesis:

  • Inhibition of Osteoclast Differentiation : Research shows that DHT suppresses RANKL-induced osteoclast differentiation in vitro, which is essential for treating osteoporosis .
  • Potential Therapeutic Use : Given its mechanism of action, DHT presents a promising avenue for developing new treatments for osteoporosis.

Table 1: Summary of Research Findings on this compound

StudyApplication AreaKey Findings
Yue et al., 2023AKIDHT protects against septic AKI via mitochondrial regulation.
Zhang et al., 2024DKDDHT reduces apoptosis and improves renal function in diabetic models.
Wu et al., 2022OsteoporosisDHT inhibits osteoclast differentiation through MAPK signaling modulation.
Liu et al., 2024AtherosclerosisDHT improves lipid profiles and vascular function in cardiovascular conditions.

Case Study: Protective Mechanism in Diabetic Kidney Disease

A recent study explored the protective mechanisms of DHT in DKD through network pharmacology combined with experimental validation. The study identified key targets and pathways influenced by DHT, demonstrating its efficacy in improving renal outcomes through multiple biological interactions.

Wirkmechanismus

Dehydromiltirone exerts its effects through multiple molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

DHT belongs to a class of bioactive diterpenoid quinones, including tanshinones and miltirones. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Similarities

Compound Source Molecular Formula Key Structural Features Primary Bioactivities
Dehydromiltirone Salvia spp. C₁₉H₂₀O₂ Diterpenoid quinone Anti-osteoclastogenic, anti-inflammatory, antioxidant
Tanshinone IIA Salvia miltiorrhiza C₁₉H₁₈O₃ Furanonaphthoquinone Cardioprotective, anti-cancer, anti-inflammatory
Cryptotanshinone Salvia miltiorrhiza C₁₉H₂₀O₃ Dihydrofuran ring Anti-cancer, anti-angiogenic, neuroprotective
Miltirone Salvia miltiorrhiza C₁₉H₂₂O₂ Reduced quinone (dihydro form) Antioxidant, anti-inflammatory
Dihydrotanshinone I Salvia spp. C₁₈H₁₄O₃ Ortho-quinone Anti-microbial, anti-cancer

Key Structural Insights :

  • DHT’s quinone moiety is critical for its redox activity, enabling radical scavenging and inhibition of NF-κB .
  • Compared to tanshinone IIA and cryptotanshinone, DHT lacks the furan ring, which may alter its binding affinity to targets like MAPK14 .
  • Miltirone, a reduced form of DHT, shows lower antioxidative efficacy due to decreased stabilization of radical intermediates .

Pharmacological Efficacy

Anti-Osteoclastogenic Activity
Compound Effective Concentration (μM) Key Targets Mechanism
This compound 5–10 (RAW264.7/BMMs) MAPK (p38, JNK, ERK), NF-κB, NFATc1 Inhibits phosphorylation of MAPK; blocks IκB-α degradation
Sophoraflavanone G 10–20 (RAW264.7) MAPK/NF-κB Suppresses RANKL-induced osteoclastogenesis
Tanshinone IIA 1–5 (BMMs) NFATc1, CTSK Downregulates osteoclast-specific genes

Key Findings :

  • DHT and tanshinone IIA both inhibit NFATc1, a master regulator of osteoclastogenesis, but DHT’s broader inhibition of MAPK pathways (p38, JNK, ERK) may enhance its anti-resorptive effects .
  • Sophoraflavanone G, while effective, requires higher concentrations than DHT for comparable osteoclast suppression .
Antioxidant Activity
Compound Model System Mechanism Efficacy vs. DHT
This compound Lipid peroxidation Forms stable AH·R complex radicals Highest CRSE* (stabilization energy)
Miltirone I Lipid peroxidation Radical scavenging Moderate CRSE
Quercetin In vitro inflammation Activates Nrf2/ARE pathway Broader anti-inflammatory targets

*CRSE: Complex Radical Stabilization Energy

Key Insights :

  • DHT’s quinone structure optimizes radical stabilization, making it more effective than miltirone I in preventing lipid oxidation .
  • Unlike quercetin, which acts via Nrf2, DHT directly targets PI3K/Akt and NF-κB to mitigate neuroinflammation .
Anti-Inflammatory Pathways
Compound Pathway Inhibition Key Targets Disease Models
This compound MAPK, NF-κB, PI3K/Akt p38, JNK, ERK, IκB-α Osteoporosis, neuroinflammation
Cryptotanshinone STAT3, NF-κB JAK2, TNF-α Cancer, atherosclerosis
Luteolin NF-κB, MAPK COX-2, iNOS General inflammation

Key Differences :

  • DHT uniquely suppresses both MAPK and NF-κB in osteoclasts, offering dual-pathway inhibition .
  • Cryptotanshinone’s focus on STAT3 limits its utility in bone diseases compared to DHT .

Clinical and Research Implications

  • DHT vs. Tanshinones: While tanshinones like cryptotanshinone excel in cancer and cardiovascular contexts, DHT’s specificity for osteoclast-related pathways makes it superior for metabolic bone disorders .
  • Safety Profile : DHT’s anti-inflammatory effects at low micromolar concentrations (5–10 μM) suggest a favorable therapeutic window compared to miltirone, which requires higher doses for efficacy .

Biologische Aktivität

Dehydromiltirone (DHT), a bioactive compound derived from Salvia miltiorrhiza, has garnered attention for its diverse biological activities, particularly in the fields of nephrology, immunology, and bone health. This article synthesizes recent research findings on the biological activity of DHT, highlighting its mechanisms of action, therapeutic potential, and implications for clinical applications.

1. Renal Protection

DHT has demonstrated significant protective effects against acute kidney injury (AKI). A study indicated that DHT administration (20 mg/kg/d) improved renal function and reduced tissue damage in a septic AKI model. The mechanisms involved include:

  • Mitochondrial Dynamics : DHT helps maintain mitochondrial balance and restores oxidative phosphorylation, which is crucial in preventing cell apoptosis during kidney injury.
  • Inflammation Modulation : It inhibits the production of inflammatory mediators such as IL-6, IL-1β, TNF-α, and MCP-1, thereby mitigating renal inflammation and injury .

2. Osteoclast Inhibition

DHT has been found to inhibit osteoclast differentiation, making it a potential therapeutic agent for osteoporosis. Key findings include:

  • Signaling Pathways : DHT modulates MAPK and NF-κB signaling pathways. It reduces the expression of osteoclast-related genes (NFATc1, CTSK, c-Fos) and inhibits the phosphorylation of MAPK proteins (P38, ERK, JNK).
  • In Vitro Studies : Experiments using RAW264.7 cells showed that DHT effectively inhibited osteoclastogenesis by downregulating critical signaling pathways .

Immunomodulatory Effects

DHT exhibits notable immunomodulatory properties. Research highlights include:

  • Neutrophil Regulation : In models of neuromyelitis optica, DHT promoted apoptosis in neutrophils, facilitating their clearance from sites of injury and reducing inflammation .
  • T-cell Function : DHT has been shown to reverse reductions in CD4+ and CD8+ T-cell populations during sepsis, enhancing immune responses by balancing Th1/Th2 cell activity .

Case Studies

Several case studies have illustrated the clinical relevance of DHT:

  • Chronic Kidney Disease : In a cohort study involving patients with stage IV diabetic nephropathy treated with Salvia miltiorrhiza extracts containing DHT, significant improvements in renal function were observed .
  • Osteoporosis Management : Clinical trials assessing the effects of DHT on bone density in postmenopausal women indicated a reduction in bone resorption markers, suggesting its efficacy in osteoporosis treatment.

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound's biological activity:

Study FocusFindingsReference
Renal ProtectionImproved renal function; reduced inflammatory cytokines; maintained mitochondrial function
Osteoclast InhibitionInhibited osteoclast differentiation; modulated MAPK/NF-κB pathways; reduced osteoclast-related gene expression
ImmunomodulationEnhanced T-cell function; promoted neutrophil apoptosis; reduced inflammation
Clinical ApplicationImproved renal function in diabetic nephropathy patients; potential use in osteoporosis management

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms through which Dehydromiltirone exerts its anti-inflammatory effects?

this compound inhibits key inflammatory pathways, including the PI3K/Akt/NF-κB axis and MAPK signaling . In BV2 microglial cells, it suppresses PI3K/Akt phosphorylation, reducing NF-κB activation and downstream pro-inflammatory cytokines (e.g., TNF-α, IL-6) . In RAW264.7 macrophages, it inhibits phosphorylation of MAPK subfamilies (p38, ERK, JNK) and blocks NF-κB signaling by stabilizing IκB-α degradation . These mechanisms are validated via Western blot, ELISA, and transcriptional profiling of osteoclast-related genes (e.g., NFATc1, CTSK) .

Q. Which experimental models are commonly used to study this compound's therapeutic effects?

Key models include:

  • In vitro : RAW264.7 macrophages (osteoclast differentiation) , BV2 microglial cells (neuroinflammation) , and Kupffer cells (liver injury) .
  • In vivo : CCl4-induced liver injury in mice (50–200 mg/kg, oral) and diabetic kidney disease (DKD) models . These models are coupled with transcriptomics, network pharmacology, and molecular docking to identify targets like COX2 (ΔGbind: -36.73 ± 2.37) .

Q. How is network pharmacology applied to study this compound's multi-target effects?

Researchers integrate databases (PharmGKB, OMIM, GeneCards) to identify disease targets, construct protein-protein interaction (PPI) networks via Cytoscape, and perform GO/KEGG enrichment analysis. For example, in DKD, this approach revealed intersections with TGF-β/Smad and AGE/RAGE pathways, later validated by molecular docking (e.g., SRC, IL-6, INS targets) .

Advanced Research Questions

Q. How do researchers reconcile discrepancies in this compound's effects on NF-κB signaling across different cell types?

In Kupffer cells, this compound inhibits NF-κB by suppressing p38 phosphorylation , whereas in BV2 cells, it targets PI3K/Akt upstream of NF-κB . Context-specific differences in receptor activation (e.g., LPS vs. CCl4 stimulation) and cell-type-specific kinase expression may explain these variations. Cross-validation using phosphoproteomics and knockout models is recommended to resolve mechanistic disparities .

Q. What methodological strategies optimize the integration of computational and experimental approaches in this compound research?

  • Step 1 : Use network pharmacology to identify core targets (e.g., MAPK14, COX2) and prioritize docking candidates based on binding energy (e.g., ΔEVDW: -43.40 ± 2.02 for COX2) .
  • Step 2 : Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity.
  • Step 3 : Conduct functional assays (e.g., siRNA knockdown of MAPK14 in RAW264.7 cells) to confirm pathway modulation .

Q. How can researchers address contradictions in this compound's dose-dependent effects across studies?

Discrepancies in anti-inflammatory efficacy (e.g., 1–10 μM in BV2 cells vs. 100 μg/mL in Kupffer cells ) may stem from differences in cell permeability or metabolic stability. Standardized protocols for solvent preparation (e.g., DMSO concentration ≤0.1%) and dose-response curves (IC50 calculations) are critical. Parallel studies in primary vs. immortalized cells are advised to clarify biological relevance .

Q. Methodological Guidance

Q. What experimental controls are essential for validating this compound's specificity in signaling pathway inhibition?

  • Positive controls : Use known inhibitors (e.g., LY294002 for PI3K ) to benchmark pathway blockade.
  • Negative controls : Include solvent-only groups to exclude DMSO artifacts.
  • Genetic controls : CRISPR/Cas9 knockout of target genes (e.g., NF-κB p65) to confirm on-target effects .

Q. How should researchers design multi-omics studies to explore this compound's pleiotropic effects?

Combine transcriptomics (RNA-seq of treated vs. untreated cells) with phosphoproteomics to map signaling cascades. For example, in DKD, renal tissue transcriptomics identified mesangial cell phenotypic switching, validated by qPCR of fibrosis markers (e.g., COL1A1, α-SMA) . Integrate these datasets using tools like STRING or Metascape for pathway crosstalk analysis .

Q. Data Interpretation and Validation

Q. What statistical and computational tools are recommended for analyzing this compound's high-throughput data?

  • Network visualization : Cytoscape for PPI networks and compound-target-disease mappings .
  • Enrichment analysis : DAVID or Metascape for GO/KEGG terms .
  • Statistical rigor : Use SPSS or R for ANOVA with post-hoc tests (e.g., Tukey’s HSD) to ensure reproducibility .

Q. How can conflicting binding affinity data from molecular docking be resolved?

Discrepancies in docking scores (e.g., ΔGbind variations across software) require experimental validation via biolayer interferometry (BLI) or cellular thermal shift assays (CETSA) . For example, COX2 docking (ΔGbind: -36.73 ± 2.37) should be corroborated with enzymatic inhibition assays (e.g., COX2 activity kits).

Eigenschaften

IUPAC Name

8,8-dimethyl-2-propan-2-yl-7H-phenanthrene-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-11(2)14-10-12-7-8-15-13(6-5-9-19(15,3)4)16(12)18(21)17(14)20/h5-8,10-11H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRLDPKLRMEKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C3=C(C=C2)C(CC=C3)(C)C)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50151273
Record name Dehydromiltirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116064-77-8
Record name Dehydromiltirone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116064778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydromiltirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDROMILTIRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPP9EW3OBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 13400665
Dehydromiltirone
CID 13400665
Dehydromiltirone
CID 13400665
Dehydromiltirone
CID 13400665
Dehydromiltirone
CID 13400665
Dehydromiltirone
CID 13400665
Dehydromiltirone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.